(1R,2R)-2-Hydroxycyclopentane-1-carbonitrile
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Overview
Description
(1R,2R)-2-Hydroxycyclopentane-1-carbonitrile is a chiral organic compound with a cyclopentane ring structure It features a hydroxyl group (-OH) and a nitrile group (-CN) attached to the first and second carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Hydroxycyclopentane-1-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process can be achieved through the use of diazo compounds, ylides, or carbene intermediates . The reaction conditions often include the use of solvents such as methanol, ethanol, or 2-propanol, and the reactions are carried out at various temperatures to optimize yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process typically includes steps such as selective hydrolysis, Curtius rearrangement, and subsequent chemical transformations to achieve the desired product . The use of acid-binding agents and hydrophobic solvents can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Hydroxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted cyclopentane derivatives .
Scientific Research Applications
(1R,2R)-2-Hydroxycyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications .
Mechanism of Action
The mechanism of action of (1R,2R)-2-Hydroxycyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1,2-Diaminocyclohexane
- (1R,2R)-Cyclohexane-1,2-diol
- (1R,2R)-Cyclopentane-1,2-diol
Uniqueness
(1R,2R)-2-Hydroxycyclopentane-1-carbonitrile is unique due to its specific combination of functional groups and stereochemistry.
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(1R,2R)-2-hydroxycyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2/t5-,6-/m1/s1 |
InChI Key |
LXEPXMXJJFJNOU-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)C#N |
Canonical SMILES |
C1CC(C(C1)O)C#N |
Origin of Product |
United States |
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